N-[4-[(3-fluorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(3-fluorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a furan ring, a fluorophenyl group, and a carbamothioyl moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3-fluorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-fluorobenzoyl chloride with thiourea to form the corresponding carbamothioyl intermediate. This intermediate is then reacted with 4-aminophenylfuran-2-carboxamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at temperatures ranging from 20°C to 60°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3-fluorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from 0°C to 80°C and using solvents like ethanol, methanol, or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N-[4-[(3-fluorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of N-[4-[(3-fluorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl derivatives and furan-based compounds, such as:
- 4-fluorophenylfuran-2-carboxamide
- 3-fluorophenylthiourea
- 4-aminophenylfuran-2-carboxamide
Uniqueness
N-[4-[(3-fluorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
6406-38-8 |
---|---|
Molecular Formula |
C19H14FN3O3S |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[4-[(3-fluorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H14FN3O3S/c20-13-4-1-3-12(11-13)17(24)23-19(27)22-15-8-6-14(7-9-15)21-18(25)16-5-2-10-26-16/h1-11H,(H,21,25)(H2,22,23,24,27) |
InChI Key |
BSWHNSMDZYFCPZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.